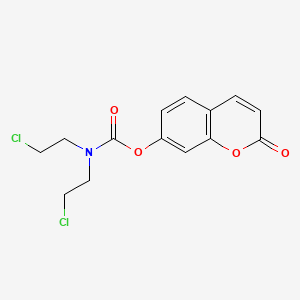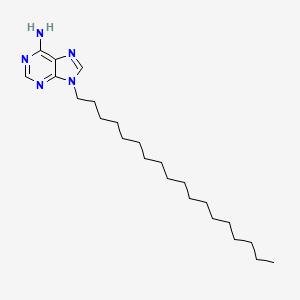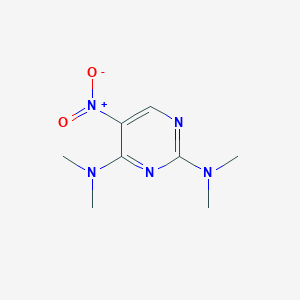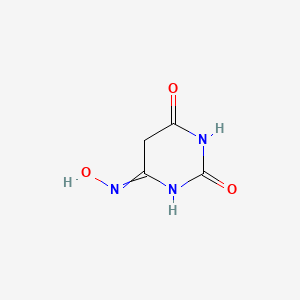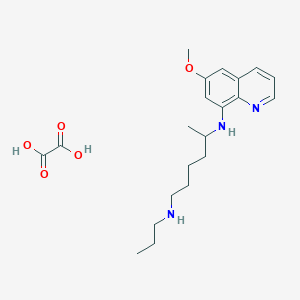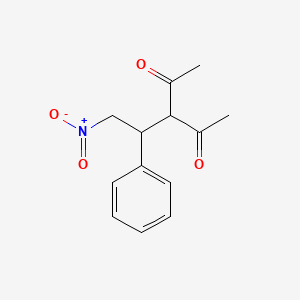
3-(2-Nitro-1-phenylethyl)pentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Nitro-1-phenylethyl)pentane-2,4-dione is an organic compound with the molecular formula C13H15NO4 It is characterized by the presence of a nitro group attached to a phenylethyl moiety, which is further connected to a pentane-2,4-dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione typically involves the reaction of 2-nitro-1-phenylethyl bromide with acetylacetone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the acetylacetone moiety. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
3-(2-Nitro-1-phenylethyl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
科学研究应用
3-(2-Nitro-1-phenylethyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用机制
The mechanism of action of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the modulation of enzyme activity and the alteration of cellular pathways .
相似化合物的比较
Similar Compounds
2,4-Pentanedione: A simpler analog without the nitro and phenylethyl groups.
3-(2-Nitro-1-phenylethyl)pentane-2,4-dione: Contains additional functional groups that confer unique chemical properties.
Uniqueness
The combination of these functional groups allows for a broader range of chemical transformations and interactions with biological targets compared to simpler analogs .
属性
CAS 编号 |
72709-61-6 |
|---|---|
分子式 |
C13H15NO4 |
分子量 |
249.26 g/mol |
IUPAC 名称 |
3-(2-nitro-1-phenylethyl)pentane-2,4-dione |
InChI |
InChI=1S/C13H15NO4/c1-9(15)13(10(2)16)12(8-14(17)18)11-6-4-3-5-7-11/h3-7,12-13H,8H2,1-2H3 |
InChI 键 |
OPKHMCBLQAHSEN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


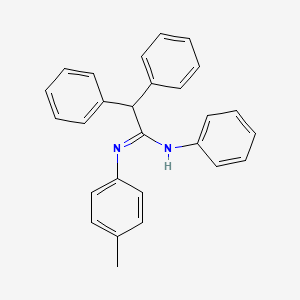
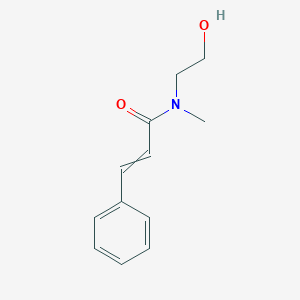
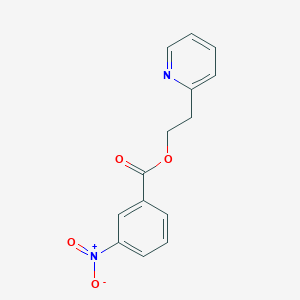
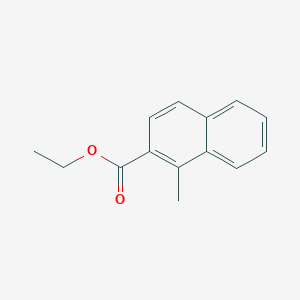
![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)


![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)
